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(+)-MOLLISACACIDIN

Cat. No.: B1605496
CAS No.: 967-27-1
M. Wt: 290.27 g/mol
InChI Key: OFZBQQUVMQGHDJ-QLFBSQMISA-N
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Description

Contextualization within Flavonoid Chemistry Research

Flavonoids are a diverse group of naturally occurring polyphenolic compounds characterized by a C6-C3-C6 flavone (B191248) nucleus. ijsrch.com (+)-Mollisacacidin, with the systematic name (+)-3′,4′,7-trihydroxy-2,3-trans-flavan-3,4-trans-diol, belongs to the flavan-3,4-diol subgroup, also known as leucoanthocyanidins. nih.govnih.gov These compounds are notable as the monomeric units that form condensed tannins, or proanthocyanidins (B150500), which are polymeric flavonoids of significant interest due to their biological activities and roles in plant defense mechanisms. dcu.ie

The specific stereochemistry of this compound is defined as (2R:3S:4R). nih.gov This configuration is crucial to its chemical behavior and its relationship with other flavonoids. Research has extensively studied its stereochemical interrelationships with related compounds such as (+)-fustin, (-)-leuco-fisetinidin, and (+)-leuco-robinetinidin. scispace.comportlandpress.comnih.gov The study of this compound and its isomers, generated through epimerization at the C-2 and C-4 positions, has provided fundamental insights into the structural diversity and chemistry of flavan-3,4-diols. nih.govnih.gov

PropertyData
Compound Name This compound
Systematic Name (+)-3′,4′,7-trihydroxy-2,3-trans-flavan-3,4-trans-diol
Chemical Class Flavonoid, Flavan-3,4-diol (Leucoanthocyanidin)
Molecular Formula C₁₅H₁₂O₆ scispace.com
Absolute Configuration (2R:3S:4R) nih.gov

Historical Perspectives on its Discovery and Initial Research

The initial significant research on this compound dates back to the mid-20th century, with foundational work on the composition of tannins from the black wattle tree (Acacia mollissima). It was identified as the predominant single polyphenolic component in the heartwood of this species. scispace.com Research led by D.G. Roux in the 1960s was particularly pivotal, describing the condensed tannins from A. mollissima as a molecular gradation of polyphenols originating from this monomeric flavan-3,4-diol. scispace.com

Early studies focused on establishing its structure and its biochemical relationship with other co-occurring flavonoids. A key finding was its synthesis from (+)-fustin, another flavonoid present in the same plant source, through hydrogenation. scispace.com This work represented the first synthesis of this compound and clarified its stereochemical connection to fustin. scispace.com Subsequent research in the mid-1960s delved deeper into its stereochemistry, successfully converting this compound into its optically active diastereoisomers via epimerization, which involves changing the configuration at specific chiral centers. nih.govnih.gov These epimers were separated and their relative configurations were determined using techniques like nuclear magnetic resonance (NMR) spectrometry and paper ionophoresis. nih.govnih.gov

YearKey Research FindingPrincipal Investigator(s)Reference(s)
1960 Identification of this compound as the predominant monomer in Acacia mollissima heartwood tannins and its synthesis from (+)-fustin.D.G. Roux, E. Paulus scispace.com
1964 Elucidation of the stereochemistry of flavan-3,4-diol tannin precursors, including this compound.S.E. Drewes, D.G. Roux portlandpress.comnih.gov
1965 Conversion of this compound into its optically active diastereoisomers through epimerization by autoclaving.S.E. Drewes, D.G. Roux nih.govnih.govportlandpress.com

Significance as a Research Substrate and Precursor in Natural Product Chemistry

This compound is a highly significant substrate in the field of natural product synthesis, particularly for the biomimetic synthesis of condensed tannins. dcu.ie Its structure, featuring a terminal 3,4-diol function, makes it an effective precursor for generating flavanyl-4-carbocations under mild acidic conditions. dcu.ieafricaresearchconnects.com These reactive intermediates are crucial for condensation reactions with other flavonoid units.

A primary application of this compound is its acid-catalyzed condensation with nucleophilic flavonoids like (+)-catechin. dcu.iersc.org These reactions yield biflavonoids (dimers) and triflavonoids (trimers) with defined linkages, typically at the 4,6- or 4,8-positions. rsc.orgrsc.org For instance, the reaction between this compound and (+)-catechin produces diastereoisomeric biflavonoid proanthocyanidins, allowing for the confirmation of absolute configurations of known natural products. rsc.org This approach has been instrumental in synthesizing the first branched procyanidin (B600670) trimers and angular triflavanoids, mimicking the proposed biosynthetic pathways. dcu.iersc.org The ability to use this compound to build these complex molecules provides essential tools for studying the structure-activity relationships of tannins and for confirming the structures of compounds isolated from natural sources. rsc.orgrsc.org

Reactant(s)ConditionsProductsSignificanceReference(s)
This compound and (+)-Catechin0.1 M HCl, ambient temperature4,8-linked and 4,6-linked biflavonoid proanthocyanidinsDirect biomimetic synthesis of condensed tannins; confirmation of absolute configurations. dcu.iersc.org
This compound and (+)-CatechinAcid-catalyzed condensationFirst branched catechin (B1668976) trimerDemonstrates the higher reactivity of the phloroglucinol (B13840) A-ring in catechin towards condensation. dcu.ie
This compound and (–)-Fisetinidol-(+)-Catechin dimersFlavanyl-4-carbocation mediated condensationAngular triflavanoidsSynthesis of complex, naturally occurring tannin structures and confirmation of condensation sequences (4,8 preceding 4,6). rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O6 B1605496 (+)-MOLLISACACIDIN CAS No. 967-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZBQQUVMQGHDJ-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(O2)C=C(C=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914385
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

967-27-1
Record name Mollisacacidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000967271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Research Isolation Methodologies

Botanical Sources and Distribution Studies

(+)-Mollisacacidin has been isolated from several plant species, most notably from the genus Acacia. Research has consistently identified its presence in the heartwood and bark of various Acacia species.

Table 1: Botanical Sources of this compound

FamilyGenusSpeciesPlant PartReference(s)
FabaceaeAcaciamearnsii (Black wattle)Bark, Heartwood anu.edu.audntb.gov.uaresearchgate.net
FabaceaeAcacianiloticaBark researchgate.netnih.govnih.gov
AnacardiaceaeBoueamacrophylla (Gandaria)Twigs mabjournal.commabjournal.com
FabaceaeAcaciamelanoxylonHeartwood anu.edu.au
VitaceaeRhoicissustridentataRoots mdpi.com

Studies on Acacia mearnsii , commonly known as black wattle, have shown it to be a significant source of this compound. anu.edu.auresearchgate.net The heartwood of older trees, in particular, contains notable concentrations of this compound. scispace.com Similarly, Acacia nilotica , a plant with a long history of traditional use, has been found to contain this compound in its bark. researchgate.netnih.govnih.gov

Research on Bouea macrophylla , a fruit-bearing tree native to Southeast Asia, has also led to the isolation of this compound from its twigs. mabjournal.commabjournal.com This indicates that the compound is not limited to the Acacia genus. Further investigation into the genus Rhoicissus has identified this compound in the root extracts of Rhoicissus tridentata . mdpi.com

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and purification of this compound from complex plant matrices rely on a combination of advanced chromatographic and spectroscopic methods. mabjournal.comresearchgate.net These techniques are essential for separating the target compound from other structurally similar flavonoids and secondary metabolites.

Preparative Chromatography Applications

Preparative chromatography is a crucial step in obtaining pure samples of this compound for structural elucidation and further research. rotachrom.com Various methods have been employed:

Paper Chromatography: This technique has been historically used for the separation of flavonoids, including the initial investigations into the components of Acacia species. anu.edu.au

Column Chromatography (CC): A fundamental and widely used technique for the separation of compounds from plant extracts. mabjournal.com In the isolation of this compound, column chromatography is often used for the initial fractionation of the crude extract.

Vacuum Liquid Chromatography (VLC): VLC is a variation of column chromatography that uses a vacuum to accelerate the separation process, making it a valuable tool for the initial purification of extracts from plants like Bouea macrophylla. mabjournal.comresearchgate.net

Preparative Thin-Layer Chromatography (pTLC): This method is used for the final purification of small quantities of a compound. mabjournal.comresearchgate.net It offers high resolution and is often employed after initial separation by column or vacuum liquid chromatography. mabjournal.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) in Research Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. thermofisher.com In the context of this compound research, HPLC plays a dual role:

Isolation: Preparative HPLC can be used to isolate highly pure fractions of this compound from complex mixtures. emerypharma.com This is particularly useful when high purity is required for structural analysis or biological assays.

Identification and Quantification: Analytical HPLC, often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is used to identify and quantify the presence of this compound in plant extracts. nih.govopenaccessjournals.comnih.gov The retention time and UV-Vis spectrum of the compound are compared to a known standard for confirmation. openaccessjournals.com

Quantitative Methodologies for Occurrence Profiling in Plant Extracts

Determining the concentration of this compound in plant extracts is essential for understanding its distribution and for standardizing extracts for potential applications.

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound. nih.govopenaccessjournals.comdergipark.org.tr The process typically involves:

Extraction: The initial step involves extracting the phytochemicals from the plant material using appropriate solvents, such as methanol (B129727), ethanol (B145695), or acetone (B3395972). nih.govekb.eg The choice of solvent is critical to ensure efficient extraction of flavonoids. nih.gov

Sample Preparation: The crude extract is then prepared for HPLC analysis. This may involve filtration, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte. drawellanalytical.com

HPLC Analysis: The prepared sample is injected into the HPLC system. A gradient mobile phase, typically consisting of a polar organic solvent and a weak acid, is used to separate the components of the extract on a stationary phase column. thermofisher.comnih.gov

Detection and Quantification: A detector, such as a UV-Vis or Diode Array Detector (DAD), measures the absorbance of the eluting compounds. nih.gov The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of a pure standard. openaccessjournals.com

Spectroscopic methods, such as UV-visible spectroscopy , can also be used for the qualitative and quantitative analysis of total flavonoid content in an extract, providing a broader profile of the phenolic compounds present. nih.govessencejournal.com

Chemical Synthesis and Stereochemical Research

Total Synthesis Approaches and Methodological Advancements

The construction of the (+)-mollisacacidin framework has been approached through various synthetic strategies, with a notable emphasis on mimicking natural processes.

Biomimetic synthesis, which emulates natural biosynthetic pathways, has been a key strategy in constructing complex molecules like this compound. engineering.org.cn Condensation reactions, fundamental in both organic and biochemistry, involve the joining of two or more molecules with the elimination of a smaller molecule, such as water. ebsco.com This approach has been applied to the synthesis of flavanoids. For instance, the reaction of this compound with (+)-catechin under mildly acidic conditions at room temperature has been used to create biflavanoids. dcu.ie This biomimetic approach has also been instrumental in the synthesis of angular triflavanoids through a flavanyl-4-carbocation mediated condensation of this compound. rsc.org The self-condensation of this compound has also been shown to produce a triflavanoid and two biflavanoids. researchgate.net These strategies often utilize principles of polyketide synthesis, where simpler units are condensed to build up more complex structures. engineering.org.cnmdpi.com

The stereoselective synthesis of this compound and its diastereoisomers is crucial for understanding their distinct properties. rsc.org The natural isomer, this compound, possesses a (2R:3S:4R) absolute configuration with a 2,3-trans-3,4-trans arrangement. core.ac.uknih.gov The synthesis of its various diastereoisomers, including the 2,3-trans-3,4-cis, 2,3-cis-3,4-trans, and 2,3-cis-3,4-cis forms, has been achieved. core.ac.uk This allows for a direct comparison of their properties and aids in the structural elucidation of related natural products. scispace.com The synthesis of these isomers often involves carefully controlled reaction conditions to achieve the desired stereochemistry. organic-chemistry.orgthieme.com For instance, the synthesis of the four possible racemates of 4′,7-dimethoxyflavan-3,4-diol diacetates has been accomplished to serve as reference compounds. nih.gov

Biomimetic Synthetic Strategies (e.g., Condensation Reactions)

Derivatization and Structural Modification for Research Purposes

Chemical derivatization is a technique used to modify the structure of an analyte to enhance its analytical properties or to probe its structure. researchgate.netnih.govspectroscopyonline.com In the context of this compound research, derivatization serves several purposes. For instance, the formation of trimethyl ether derivatives of the isomeric flavan-3,4-diols facilitates their analysis by NMR spectroscopy. core.ac.uk Acetylation to form diacetates is another common derivatization strategy used in the study of these compounds. core.ac.uknih.gov These modifications can improve the volatility of the compounds for gas chromatography analysis or alter their spectroscopic properties to aid in structural elucidation. mdpi.com Derivatization can also be used to install specific functional groups that can then be used for further synthetic transformations.

Synthesis of Alkylated and Acylated Derivatives for Analytical Characterization

The derivatization of this compound through alkylation and acylation is a crucial step for its detailed structural analysis. These modifications, particularly methylation and acetylation, serve to protect the reactive hydroxyl groups, increase the compound's stability, and improve its solubility in organic solvents used for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

The synthesis of methyl ether acetates of related procyanidin (B600670) biflavanoids, which can be formed from this compound and (+)-catechin, highlights this approach. The process involves converting the phenolic hydroxyl groups into methyl ethers and the aliphatic hydroxyl group into an acetate (B1210297) ester. This strategy prevents unwanted side reactions and allows for unambiguous structural assignment.

The choice of reagents and reaction conditions is critical to control the extent and position of alkylation or acylation. beilstein-journals.org For molecules with multiple hydroxyl groups of varying reactivity, such as flavonoids, selective derivatization can be achieved. For instance, the use of equimolar amounts of an alkylating agent in the presence of a mild base tends to favor alkylation at the most acidic phenolic hydroxyl groups, whereas more forceful conditions can lead to exhaustive derivatization. beilstein-journals.org A variety of acylating agents, including acetyl chloride, acetic anhydride, and perfluoroacylating agents like trifluoroacetic (TFA) anhydride, are employed depending on the analytical goal. researchgate.netscialert.net Perfluoroacyl derivatives are particularly useful for gas chromatography-mass spectrometry (GC/MS) analysis due to their volatility and ability to be detected with high sensitivity. researchgate.net

The following table summarizes common derivatization reactions used for the characterization of flavonoids like this compound.

Derivative TypeReagent ExamplePurposeAnalytical Technique
Alkylation
Methyl EtherDimethyl sulfate (B86663) (DMS) or Iodomethane (CH₃I) with a base (e.g., K₂CO₃)Protect phenolic OH groups, increase stability and solubility.NMR, MS
Acylation
Acetate EsterAcetic Anhydride in PyridineProtect aliphatic and phenolic OH groups.NMR, MS
Perfluoroacyl EsterTrifluoroacetic (TFA) AnhydrideIncrease volatility for gas-phase analysis.GC/MS
Dansyl DerivativeDansyl ChlorideFluorescence labeling for sensitive detection.HPLC, MS

Regioselective Functionalization Studies (e.g., Halogenation)

Regioselective functionalization involves introducing a chemical group to a specific position on a molecule. For flavonoids like this compound, the A-ring possesses two primary nucleophilic centers at the C-6 and C-8 positions, making them targets for electrophilic substitution reactions such as halogenation. cdnsciencepub.com Studies on the halogenation of this compound and structurally related flavan-3-ols, like (+)-catechin, have been successfully performed to create valuable intermediates and analytical standards. cdnsciencepub.comosti.gov

Halogenation, particularly bromination and iodination, is a key strategy for regioselective functionalization. The introduction of a halogen atom at a specific site serves two main purposes:

As a protecting group: The halogen can block a reactive site (e.g., C-6 or C-8), allowing for subsequent chemical modifications to occur at other positions on the molecule. The halogen can often be removed later to restore the original structure. cdnsciencepub.com

For structural elucidation: The presence of a heavy halogen atom significantly influences the chemical shifts of nearby protons in ¹H-NMR spectra. By comparing the spectra of the halogenated and non-halogenated compounds, the precise positions of protons and, by extension, the points of intermolecular linkage in oligomeric tannins can be determined. For example, 6- and 8-bromo-derivatives of flavonoid units are used as reference compounds to establish bonding positions in procyanidins.

The regioselectivity of the halogenation can be controlled by the choice of solvent and halogenating agent. cdnsciencepub.com Research on (+)-catechin, a close structural analog, demonstrates that its reaction with N-iodosuccinimide (NIS) is highly regioselective. In acetone (B3395972), iodination occurs specifically at the C-6 position, whereas in dimethylformamide (DMF), the reaction preferentially targets the C-8 position. cdnsciencepub.com This solvent-dependent selectivity provides a powerful tool for directed synthesis. Bromination with agents like N-bromosuccinimide (NBS) is also a common method for producing 6-bromo and 8-bromo derivatives. cdnsciencepub.com

The table below outlines the outcomes of regioselective halogenation on the A-ring of flavan-3-ols, a class to which this compound belongs.

ReagentSolventMajor ProductReference
N-Iodosuccinimide (NIS)Acetone6-Iodo derivative cdnsciencepub.com
N-Iodosuccinimide (NIS)Dimethylformamide (DMF)8-Iodo derivative cdnsciencepub.com
N-Bromosuccinimide (NBS)DioxaneMixture of 6-Bromo and 8-Bromo derivatives

These functionalization studies are essential for building complex, higher-order condensed tannins and for unequivocally confirming the structure of natural products derived from this compound units.

Biosynthetic Pathways and Enzymology Research

Elucidation of (+)-MOLLISACACIDIN Biosynthesis in Planta

The biosynthesis of this compound in plants is an integral part of the broader flavonoid pathway. This pathway commences with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted into p-coumaroyl-CoA. mdpi.com This molecule then enters the flavonoid-specific branch, starting with the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com Subsequently, chalcone isomerase (CHI) converts naringenin chalcone to its isomeric flavanone, naringenin. mdpi.com

From naringenin, the pathway to this compound involves several key enzymatic steps. Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol (B1209521). mdpi.com Dihydrokaempferol can then be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin. The crucial step leading to the flavan-3,4-diol structure is the reduction of dihydroquercetin by dihydroflavonol 4-reductase (DFR). plos.org This reaction yields leucofisetinidin, which is stereochemically known as this compound. dokumen.pub

Research on the heartwood of Acacia mollissima (black wattle) has provided significant insights into the in vivo dynamics of this compound. Studies have shown that this compound is a prominent component in the acetone-water extract of the wood. core.ac.uk Its concentration is highest in the peripheral heartwood and decreases towards the central heartwood, suggesting it is a primary precursor that is subsequently converted into other flavonoids. core.ac.ukscispace.com

Table 1: Key Intermediates in the Biosynthesis of this compound

Intermediate Precursor Product
p-Coumaroyl-CoA Phenylalanine Naringenin Chalcone
Naringenin Chalcone p-Coumaroyl-CoA Naringenin
Naringenin Naringenin Chalcone Dihydrokaempferol
Dihydrokaempferol Naringenin Dihydroquercetin
Dihydroquercetin Dihydrokaempferol This compound (Leucofisetinidin)

Enzyme Characterization and Mechanism in Flavonoid Biogenesis

The enzymes involved in the biosynthesis of this compound have been the subject of extensive research to understand their structure, function, and catalytic mechanisms.

Dihydroflavonol 4-reductase (DFR) is a pivotal enzyme that channels dihydroflavonols towards the synthesis of leucoanthocyanidins and, subsequently, condensed tannins and anthocyanins. nih.gov DFR is an oxidoreductase that utilizes NADPH as a cofactor to stereospecifically reduce the keto group at position 4 of dihydroflavonols. plos.orgmdpi.com The substrate specificity of DFR is a critical determinant of the type of flavonoids produced in a particular plant species. anr.fr Some DFRs exhibit broad substrate specificity, acting on dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM), while others show a preference for specific substrates. plos.organr.fr This specificity is attributed to subtle variations in the amino acid sequence of the enzyme. anr.fr For the synthesis of this compound, DFR acts on dihydroquercetin.

The characterization of DFR from various plant sources has revealed that it belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov Functional studies involving the expression of DFR genes in microbial systems like Escherichia coli and in planta through genetic transformation have confirmed their role in catalyzing the reduction of dihydroflavonols. nih.gov

Precursor-Product Relationships in Condensed Tannin Formation

This compound is a fundamental building block for the formation of condensed tannins, specifically profisetinidins. core.ac.uknih.gov Condensed tannins are polymers formed through the condensation of flavan-3-ol (B1228485) and flavan-3,4-diol units. nih.gov

Research suggests that this compound acts as the primary precursor from which other related flavonoids and condensed tannins are derived. core.ac.uk In the wood of black wattle, it is proposed that this compound undergoes conversion to (-)-fisetinidol (a flavan-3-ol) and (+)-fustin (a dihydroflavonol). core.ac.uk The main transformation, however, is the condensation of this compound units to form a variety of leucofisetinidin tannins. core.ac.uk This concept of a single precursor giving rise to a complex mixture of condensed tannins helps to explain the structural diversity observed in nature. core.ac.uk

The condensation reaction involves the formation of interflavanoid bonds, typically between the C4 of the upper unit (derived from a flavan-3,4-diol like this compound) and the C6 or C8 of the lower unit (a flavan-3-ol like (+)-catechin). researchgate.netdcu.ie Studies involving the reaction of this compound with (+)-catechin under mildly acidic conditions have successfully synthesized biflavonoids, confirming the precursor-product relationship. dcu.ie These synthetic studies have shown that the nih.gov linked isomers are often the predominant products. dcu.ie

Table 2: Products Derived from this compound

Product Class Relationship to this compound
(-)-Fisetinidol Flavan-3-ol Formed by interconversion from this compound core.ac.uk
(+)-Fustin Dihydroflavonol Formed by interconversion from this compound core.ac.uk
Leuco-fisetinidin tannins Condensed Tannins Formed by condensation of this compound units core.ac.uk
nih.gov-(-)-Fisetinidol-(+)-catechin Biflavonoid Product of condensation between this compound and (+)-catechin researchgate.netdcu.ie

Genetic and Molecular Biology Research on Biosynthetic Enzymes

Advances in molecular biology and genetics have enabled the isolation and characterization of the genes encoding the enzymes of the flavonoid biosynthetic pathway, including those leading to this compound.

The genes for key enzymes such as chalcone synthase (CHS) , chalcone isomerase (CHI) , flavanone 3-hydroxylase (F3H) , and dihydroflavonol 4-reductase (DFR) have been identified and studied in numerous plant species. mdpi.commdpi.com These genes are often found to be part of multigene families, allowing for differential regulation of flavonoid biosynthesis in various tissues and developmental stages.

Genetic engineering approaches have been employed to manipulate the flavonoid pathway. For instance, the overexpression or downregulation of DFR genes can significantly alter the profile of anthocyanins and proanthocyanidins (B150500) in plants. nih.govmdpi.com The study of mutants, such as the tt3-1 mutant of Arabidopsis which is deficient in DFR activity, has been instrumental in confirming the in planta function of DFR genes. nih.gov Furthermore, the heterologous expression of DFR genes from one plant species into another has provided valuable insights into the enzyme's substrate specificity and its role in determining flower and fruit coloration. nih.gov

The ongoing research in the genetics and molecular biology of flavonoid biosynthesis continues to unravel the complex regulatory networks that govern the production of this compound and its derivatives, opening up possibilities for the metabolic engineering of plants with enhanced levels of beneficial condensed tannins.

Investigation of Biological Activities and Molecular Mechanisms in Vitro/in Silico

Antioxidant Activity Research and Radical Scavenging Mechanisms

Free radicals and other reactive oxygen species (ROS) are products of normal cellular metabolism but can cause significant damage to cells if produced in excess, a condition known as oxidative stress. nih.gov Antioxidants are molecules that can neutralize these harmful species, and there is growing interest in identifying natural compounds with this capability. nih.gov

The antioxidant potential of a compound can be assessed using various in vitro assays that measure its ability to scavenge different types of free radicals. medwinpublishers.com Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the oxygen radical absorbance capacity (ORAC) assay. scielo.br These tests rely on the principle that an antioxidant will react with and neutralize a stable radical, leading to a measurable change, often in color, which can be quantified spectrophotometrically. sphinxsai.combiointerfaceresearch.com The DPPH assay, for instance, uses a stable free radical that is purple in solution and turns yellow when it is scavenged by an antioxidant. sphinxsai.com The ABTS assay similarly measures the scavenging of the ABTS radical cation. scielo.br The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. scielo.br The results of these assays are often expressed as the concentration of the compound required to achieve a 50% antioxidant effect (EC50) or in terms of Trolox equivalents (TEAC), a water-soluble analog of vitamin E used as a standard. scielo.brsphinxsai.com

While specific EC50 or TEAC values for (+)-Mollisacacidin are not extensively detailed in the provided search results, it is recognized as a flavonoid, a class of compounds known for their antioxidant properties. ijpsonline.comnih.gov

The antioxidant activity of compounds like this compound can be attributed to several molecular mechanisms. nih.gov

Free Radical Scavenging: This is a primary mechanism where the antioxidant molecule directly donates a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. nih.gov The structure of flavonoids, with their multiple hydroxyl groups, makes them effective hydrogen donors. mdpi.com

Metal Chelation: Some antioxidants can bind to metal ions like iron (Fe²⁺) and copper (Cu²⁺). scirp.org These metal ions can otherwise participate in reactions that generate highly reactive hydroxyl radicals. By chelating these metals, antioxidants prevent the formation of these damaging radicals. scirp.org

Enzyme Inhibition: Antioxidants can also exert their effects by inhibiting enzymes that are involved in the production of reactive oxygen species, such as xanthine (B1682287) oxidase. nih.gov Conversely, they can enhance the activity of protective antioxidant enzymes within the cells, like superoxide (B77818) dismutase (SOD) and catalase. nih.gov

The antioxidant mechanisms of flavonoids are complex and often involve a combination of these actions. mdpi.com The specific contribution of each mechanism for this compound requires further detailed investigation.

In Vitro Assays and Methodologies for Antioxidant Potential

Antimicrobial Activity Research

The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents from natural sources. nih.gov

In vitro studies have explored the antimicrobial potential of this compound and plant extracts containing it against a range of pathogenic microorganisms.

Fusarium spp.: Extracts from Rhoicissus tridentata, which contains this compound, have demonstrated activity against various Fusarium species. academicjournals.org Fusarium is a genus of fungi that can cause diseases in plants and opportunistic infections in humans. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, for the acetone (B3395972) extract of R. tridentata tubers varied from 0.95 to 3.75 mg/ml against the tested Fusarium species. academicjournals.org

Escherichia coli: Some studies have indicated that this compound possesses bactericidal capacity against Escherichia coli. squarespace.com However, other research has shown that E. coli can be resistant to certain plant extracts, potentially due to the protective outer membrane of this Gram-negative bacterium. mjima.org

Staphylococcus aureus: This Gram-positive bacterium is a common cause of skin and soft tissue infections. nih.gov While specific data on the direct activity of purified this compound against S. aureus is limited in the provided results, extracts from plants known to contain this compound have shown activity against this pathogen. researchgate.net For instance, ethanol (B145695) extracts of Omani propolis, which contains flavan (B184786) derivatives, demonstrated activity against S. aureus with MIC values below 100 µg/mL. researchgate.net

Table 1: Summary of In Vitro Antimicrobial Activity Studies

Microbial PathogenSource of this compound (or related extract)Observed EffectReference
Fusarium spp.Rhoicissus tridentata tuber acetone extractActive with MICs from 0.95 to 3.75 mg/ml. academicjournals.org academicjournals.org
Escherichia coliNot specifiedReported bactericidal capacity. squarespace.com squarespace.com
Staphylococcus aureusOmani propolis ethanol extractActive with MIC < 100 µg/mL. researchgate.net researchgate.net

The ways in which flavonoids and related compounds exert their antimicrobial effects are multifaceted. mjima.org

One proposed mechanism is the disruption of the microbial cell envelope. frontiersin.org For bacteria, this could involve damage to the cell wall or cell membrane, leading to a loss of integrity and eventual cell death. frontiersin.org In fungi, similar disruption of the cell wall or membrane can occur.

Another mechanism involves the inhibition of essential microbial enzymes or metabolic pathways. mdpi.com For example, some compounds can interfere with the synthesis of fatty acids, which are crucial components of the cell membrane. researchgate.net

Furthermore, some antimicrobial agents can disrupt microbial biofilm formation. Biofilms are communities of microorganisms attached to a surface and are often more resistant to antimicrobial treatments. By preventing biofilm formation, these compounds can make the microbes more susceptible to other antimicrobial agents or the host's immune system.

The specific molecular targets of this compound within microbial cells are an area for ongoing research.

In Vitro Studies against Microbial Pathogens (e.g., Fusarium spp., Escherichia coli, Staphylococcus aureus)

Anti-Inflammatory Activity Research

Inflammation is a natural response of the body to injury or infection, but chronic inflammation can contribute to various diseases. nih.gov Flavonoids are a class of natural compounds that have been widely studied for their anti-inflammatory properties. nih.gov

Research has indicated that flavonoids can modulate inflammatory responses through various mechanisms. nih.gov These include the inhibition of pro-inflammatory enzymes and the suppression of signaling pathways that lead to the production of inflammatory mediators like cytokines and nitric oxide. mdpi.comfrontiersin.org For example, some flavonoids have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. frontiersin.org

While this compound is a flavonoid and thus is expected to possess anti-inflammatory properties, specific in vitro studies detailing its anti-inflammatory activity and the underlying molecular mechanisms were not extensively covered in the provided search results. However, its classification within this well-known anti-inflammatory group of compounds suggests its potential in this area warrants further investigation. ijpsonline.comsci-hub.seresearchgate.net

Cell-Based Models for Anti-Inflammatory Assessment

Anti-Cancer Research Perspectives (Excluding Clinical Trials)

The potential of this compound in oncology has been explored primarily through computational methods and in vitro assays on related plant extracts.

A crucial first step in anti-cancer drug discovery is determining a compound's ability to kill cancer cells, a property known as cytotoxicity. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. nih.gov

No studies were found that reported the IC50 values of purified this compound against specific human cancer cell lines. However, a methanolic bark extract of Acacia nilotica, which contains this compound among other flavonoids, was tested for its activity against the parasite Leishmania donovani and its cytotoxicity towards a human macrophage cell line (THP-1). researchgate.netsemanticscholar.org The extract demonstrated significant anti-parasitic activity with very low cytotoxicity to human cells, suggesting a degree of selectivity. researchgate.net

Table 1: In Vitro Activity of Acacia nilotica Bark Methanolic Extract

Target Organism/CellAssayIC50 / CC50 Value (µg/mL)Notes
Leishmania donovani (promastigote)Anti-promastigote19.6 ± 0.9037Measures activity against the motile, extracellular form of the parasite. researchgate.net
Leishmania donovani (amastigote)Anti-amastigote77.52 ± 5.167Measures activity against the intracellular form of the parasite within macrophages. researchgate.net
Human Macrophage (THP-1)Cytotoxicity (CC50)432.7 ± 7.71Measures toxicity to human cells. A higher value indicates lower cytotoxicity. researchgate.net

This table presents data for a plant extract containing this compound, not the pure compound.

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific protein target. chemmethod.comrsc.org This method helps to identify potential mechanisms of action and prioritize compounds for further testing.

An in silico study investigated phytochemicals from Acacia nilotica, including this compound, as potential inhibitors of the Hepatitis C virus (HCV) NS3-4A serine protease, a target for antiviral therapy. ijpsonline.comijpsonline.com In this study, this compound was identified as one of the top six hits, demonstrating a better docking score than the FDA-approved reference drugs, indicating strong binding potential to this viral protease. ijpsonline.comijpsonline.com Another computational study also identified this compound as a promising lead and drug candidate with good synthetic accessibility based on its physicochemical properties. researchgate.net

Table 2: Molecular Docking Results for Phytochemicals against HCV NS3-4A Protease

CompoundXP-Glide Score (kcal/mol)
(+)-Catechin 5-Gallate-10.04
Acacetin-8.08
This compound -7.85
Catechin (B1668976)-7.77
Acalinol A-7.53
Chlorogenic acid-7.21
Grazoprevir (Reference Drug)-7.02
Simeprevir (Reference Drug)-6.64

Data sourced from an in silico study by Lekshmi et al. ijpsonline.com A more negative score indicates a stronger predicted binding affinity.

Beyond cytotoxicity, cancer research investigates how a compound affects cellular processes to cause cell death. Apoptosis, or programmed cell death, is a key mechanism that anti-cancer agents often induce. nih.gov This process involves the activation of specific proteins, such as caspases, which dismantle the cell in an orderly fashion. mdpi.com The evasion of apoptosis is a hallmark of cancer, and therapeutic strategies aim to reactivate this process in tumor cells. nih.govnih.gov

Another critical process is the cell cycle, which governs cell division. Many cancer therapies work by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. ekb.eg While flavonoids in general have been studied for their ability to promote apoptosis and modulate the cell cycle, specific research detailing these mechanisms for this compound in cancer cells was not found in the available search results. mdpi.com

Molecular Docking and In Silico Target Prediction for Anticancer Potential

Other Investigated Biological Activities (e.g., Enzyme Inhibition)

Enzyme inhibition is a common mechanism through which drugs and bioactive compounds exert their effects. nih.gov By blocking the activity of a specific enzyme, a compound can interfere with a disease process. nih.gov

As detailed in the molecular docking section (5.4.2), this compound has been identified in silico as a potential inhibitor of the Hepatitis C virus NS3-4A serine protease, an enzyme essential for viral replication. ijpsonline.comijpsonline.com Furthermore, the demonstrated in vitro activity of an Acacia nilotica extract containing this compound against Leishmania donovani suggests a potential anti-parasitic activity, which is likely mediated through the inhibition of essential parasite enzymes. researchgate.netsemanticscholar.org

Research on Specific Enzyme Inhibition (e.g., M18 aspartyl aminopeptidase)

This compound has been identified as an inhibitor of M18 aspartyl aminopeptidase (B13392206). This enzyme is a member of the M18 family of metallopeptidases, which are characterized by their requirement for metal ions for catalytic activity and stability. nih.govuq.edu.au M18 aspartyl aminopeptidases specifically cleave acidic amino acid residues, such as aspartate and glutamate, from the N-terminus of peptides and proteins. nih.govuq.edu.au

In the context of the human malaria parasite Plasmodium falciparum, the M18 aspartyl aminopeptidase (PfM18AAP) is considered a potential drug target. nih.govuq.edu.au The enzyme is expressed throughout the intra-erythrocytic stages of the parasite and plays a crucial role in its survival. nih.govuq.edu.au Knockdown of the gene responsible for PfM18AAP has been shown to be lethal to the parasite, validating its potential as a therapeutic target. nih.govuq.edu.au Computational studies have shown that this compound, along with other compounds like epicatechin and quercetin, can interact with the M18 aspartyl aminopeptidase enzyme. researchgate.net

The active site of M18 aspartyl aminopeptidase contains two metal ions and is situated within a central tunnel formed by the enzyme's twelve subunits. mdpi.com This structure allows the enzyme to bind to long peptides. mdpi.com The inhibition of this enzyme by compounds like this compound is of significant interest for the development of new therapeutic agents. nih.govuq.edu.au

Mechanistic Studies of Enzyme-Ligand Interactions through In Silico and In Vitro Approaches

The exploration of how this compound interacts with enzymes like M18 aspartyl aminopeptidase has been facilitated by a combination of in vitro experiments and in silico molecular docking simulations. researchgate.netsquarespace.com In silico studies are crucial for accelerating scientific discovery by rapidly simulating and predicting interactions, which helps in minimizing the need for extensive physical assays. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, such as an enzyme) to form a stable complex. researchgate.net These simulations help in understanding the binding modes and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. ugm.ac.id

In the case of this compound's interaction with M18 aspartyl aminopeptidase, in silico analysis has provided visual and energetic insights into the binding. researchgate.net Such studies can reveal the specific amino acid residues within the enzyme's active site that the inhibitor interacts with. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. rsc.org

In vitro enzymatic assays complement these computational predictions by providing empirical data on the inhibitory potential of the compound. rsc.orgrsc.org These assays measure the extent to which a compound can reduce the activity of a specific enzyme. rsc.org The combination of in silico predictions and in vitro testing provides a robust framework for identifying and characterizing enzyme inhibitors. rsc.orgrsc.orgnih.gov

Interactive Data Table: Investigated Compounds and Their Target Enzyme

Compound NameTarget EnzymeType of Study
This compoundM18 aspartyl aminopeptidaseIn Silico researchgate.net
EpicatechinM18 aspartyl aminopeptidaseIn Silico researchgate.net
QuercetinM18 aspartyl aminopeptidaseIn Silico researchgate.net

Structural Analogue and Derivative Research

Synthesis and Characterization of (+)-MOLLISACACIDIN Analogues

The synthesis of analogues from this compound, a type of leucoanthocyanidin, is a cornerstone of its research profile. A primary method involves the acid-catalyzed condensation of this compound with other flavonoid units, such as (+)-catechin, under mild, ambient temperature conditions. dcu.ie This biomimetic approach mimics natural processes to create novel biflavanoids (dimers). dcu.ie

In these reactions, this compound typically serves as the "upper" unit in the resulting dimer. Under mildly acidic conditions, it forms a carbocation at the C-4 position, which is then attacked by a nucleophilic site on the "lower" unit, in this case, (+)-catechin. dcu.ieresearchgate.net This process leads to the formation of an interflavanyl bond, creating a new, larger molecule.

A notable synthesis reacting this compound with (+)-catechin yielded three distinct biflavanoid isomers, each composed of a (-)-fisetinidol upper unit and a (+)-catechin lower unit. dcu.ie The yields of these isomers vary, demonstrating the regioselectivity of the reaction.

Table 1: Biflavanoid Analogues Synthesized from this compound and (+)-Catechin dcu.ie
IsomerInterflavanyl LinkageStereochemistryReported Yield
Isomer 1 researchgate.nettandfonline.comall-trans28%
Isomer 2 tandfonline.commdpi-res.comall-trans5.8%
Isomer 3 researchgate.nettandfonline.com2,3-trans-3,4-cis16.5%

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. gardp.orgwikipedia.org For derivatives of this compound and related proanthocyanidins (B150500), SAR research has identified key structural features that are critical for their biological effects. mdpi.comnih.gov Although these compounds are known for a range of activities, including antioxidant, antimicrobial, and anti-inflammatory properties, the precise relationship between structure and function is complex and an active area of investigation. tandfonline.comtandfonline.comnih.govnih.gov

A significant finding from SAR studies on dimeric flavan-3-ols, the class of compounds to which this compound derivatives belong, is the critical importance of the hydroxyl groups on the B-ring of the upper constituent unit. mdpi.comnih.gov Research comparing various synthetic dimeric compounds has demonstrated that these specific hydroxyl groups are crucial for potent antimicrobial and cell proliferation inhibitory activities. mdpi.comnih.gov

Furthermore, studies have indicated that for certain biological actions, such as inhibiting cancer cell proliferation, a longer oligomeric structure is necessary for strong activity. tandfonline.com However, very long oligomers (pentamers and larger) can sometimes exhibit toxicity to normal cells, suggesting an optimal chain length for potential therapeutic use. tandfonline.com The addition of gallo-moieties (galloylation) to the core flavan-3-ol (B1228485) structure is another significant factor that often enhances biological activity. tandfonline.comfrontiersin.org

Table 2: Key Findings from SAR Studies of Proanthocyanidin (B93508) Dimers
Structural FeatureImpact on Biological ActivitySupporting Evidence
B-ring Hydroxyl Groups (Upper Unit)Crucially important for strong antimicrobial and proliferation inhibitory activity. mdpi.comnih.govSynthesis and testing of various dimeric flavan-3-ols showed a direct correlation between these groups and high activity. mdpi.com
Oligomer LengthLonger oligomeric structures (dimers, trimers) often show stronger activity than monomers. tandfonline.comtandfonline.comProanthocyanidins generally show stronger activities than their individual monomeric flavan-3-ol units. tandfonline.com
Interflavanyl Bond Position (4→8 vs. 4→6)The C4-C8 linkage in dimeric proanthocyanidins is associated with greater free radical scavenging activity than the C4-C6 linkage. altmedrev.comComparative studies of antioxidant capacity. altmedrev.com
GalloylationThe presence of gallate esters often increases free radical scavenging ability and other biological activities. tandfonline.comaltmedrev.comGalloylated flavan-3-ols like ECG and EGCG show potent inhibitory activity against various enzymes. frontiersin.org

Development of Proanthocyanidin Oligomers from this compound Precursors

Proanthocyanidins are oligomeric or polymeric compounds formed from flavan-3-ol units. nih.govwikipedia.orgnih.gov this compound is a key precursor in the biomimetic synthesis of these oligomers. dcu.ieresearchgate.net The ability to control the condensation reaction between this compound and other flavan-3-ols allows for the targeted development of specific proanthocyanidin oligomers, such as dimers and trimers. dcu.ieresearchgate.net

The acid-catalyzed condensation of this compound with (+)-catechin not only yields biflavanoids (dimers) but has also been used to synthesize the first branched procyanidin (B600670) trimer. dcu.ie The formation of this branched trimer occurs because of the higher reactivity of the phloroglucinol (B13840) A-ring in the catechin (B1668976) unit compared to the resorcinol (B1680541) A-ring in the fisetinidol (B1208203) unit. dcu.ie This allows for a second condensation event to occur on the catechin unit, leading to a branched structure.

These synthetic efforts are significant because they allow for the production of pure oligomeric compounds, which are often difficult to isolate from natural sources where they exist as complex mixtures. tandfonline.comtandfonline.com Access to pure oligomers is vital for accurately assessing their biological activities and for conducting detailed SAR studies. tandfonline.commdpi.com The development of these synthetic protocols, using precursors like this compound, is therefore crucial for advancing the understanding of proanthocyanidin chemistry and pharmacology. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. rsc.orgtandfonline.com This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. libretexts.org For (+)-Mollisacacidin and its analogues, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently employed. tandfonline.comfigshare.comresearchgate.netnih.govresearchgate.net

In research, HRESIMS analysis provides the experimental mass of the molecular ion, often as an adduct like [M+Na]⁺. researchgate.net This experimentally determined exact mass is then compared to the calculated theoretical mass for a proposed elemental formula. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the compound's molecular formula. rsc.org For instance, in the analysis of related flavans isolated from Albizia glaberrima, HRESIMS was crucial in deducing the molecular formula C₁₆H₁₆O₆ for a new analogue by identifying the pseudo-molecular peak at m/z 327.08389 ([M+Na]⁺). researchgate.net While specific fragmentation data for this compound is not extensively detailed in the provided sources, the general approach involves analyzing the fragmentation patterns to corroborate the proposed structure. anu.edu.aulibretexts.orgwikipedia.org The fragmentation of the molecular ion provides smaller, charged fragments whose masses help to piece together the larger molecular structure. libretexts.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural characterization of organic molecules in solution. rjptonline.orgsapub.org It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry of chiral centers. nih.govresearchgate.net

One-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule. rsc.org

¹H-NMR (Proton NMR): The ¹H-NMR spectrum gives information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). oregonstate.edu For flavan-3,4-diols like this compound, the chemical shifts and coupling constants of the heterocyclic ring protons (H-2, H-3, H-4) are particularly diagnostic of their stereochemistry. researchgate.netanu.edu.au

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. libretexts.orgresearchgate.net The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). libretexts.org For example, typical chemical shifts for the C-2, C-3, and C-4 carbons in flavan-3,4-diols provide insight into the structure.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure. acs.orgepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). emerypharma.comsdsu.edu It is used to trace out the spin systems within a molecule, for example, connecting H-2 to H-3 and H-3 to H-4 in the heterocyclic ring of this compound. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the assignment of a carbon signal based on its attached proton, and vice versa. sapub.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sapub.orgemerypharma.comsdsu.edu It is crucial for piecing together different fragments of the molecule, for instance, by showing correlations between the protons of the B-ring and the carbons of the A-ring through the heterocyclic C-ring.

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)
280.94.5-5.0 (d)
366.33.8-4.2 (m)
427.72.5-2.9 (m)
5156.15.8-6.0 (d)
695.15.8-6.0 (d)
7156.4-
893.95.8-6.0 (d)
9 (4a)99.1-
10 (8a)155.3-
1'130.6-
2'114.56.7-6.9 (d)
5'115.16.7-6.9 (dd)
6'118.46.7-6.9 (d)
Data compiled from representative values for catechin (B1668976) and related flavan-3-ols. sapub.org

The relative stereochemistry of the chiral centers in this compound (C-2, C-3, and C-4) is determined primarily through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. magritek.comlibretexts.orgnmrwiki.org

Coupling Constants: The magnitude of the ³J coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.org This is a powerful tool for determining the relative orientation (cis or trans) of substituents on a ring. For flavan-3,4-diols, the coupling constants J₂,₃ and J₃,₄ are diagnostic. A study on a related flavan (B184786) from Albizia glaberrima with a known (2R, 3S, 4R) configuration, identical to that of this compound, reported trans coupling constants of J₂,₃ = 9.7 Hz and J₃,₄ = 7.2 Hz, which supports a trans-diaxial relationship for H-2 and H-3 and a trans-diaxial relationship for H-3 and H-4 in a preferred conformation. researchgate.netresearchgate.net

1D and 2D NMR Techniques for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from complex natural extracts. ukzn.ac.za

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components of a mixture with high resolution and efficiency. libretexts.org For the analysis of flavan-3,4-diols and related proanthocyanidins (B150500), reversed-phase (RP) HPLC is most commonly used. nih.govscispace.combg.ac.rs

Method development involves optimizing several parameters:

Stationary Phase: A C18 column is frequently used, providing a nonpolar stationary phase for the separation of moderately polar compounds like flavanoids. nih.govbg.ac.rs

Mobile Phase: A gradient elution is typically required to resolve the complex mixture of compounds found in plant extracts. A common mobile phase system consists of two solvents: an aqueous solution acidified with formic or acetic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B). nih.govscispace.combg.ac.rs The gradient starts with a high proportion of the aqueous phase and gradually increases the proportion of the organic phase to elute compounds of increasing hydrophobicity. nih.gov

Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, monitoring the absorbance at specific wavelengths characteristic of flavonoids (typically around 280 nm). rsc.org For enhanced sensitivity, a fluorescence detector can be employed, as flavan-3-ols exhibit natural fluorescence. nih.gov

A typical gradient might involve a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B), with a linear gradient from 5% to 95% B over 10-15 minutes. bg.ac.rs

Hyphenated techniques, which couple the separation power of HPLC with the detection capabilities of mass spectrometry or NMR, are powerful tools for the analysis of complex mixtures without the need for prior isolation of each component. rsc.orgrjptonline.orgnmrwiki.orgnih.govhmdb.ca

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive and widely used technique for the analysis of plant extracts. rjptonline.orgnih.govresearchgate.netmdpi.com As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer. The MS provides the molecular weight and fragmentation data for each peak in the chromatogram, allowing for the tentative identification of known compounds by comparison to databases and literature data. nih.govmdpi.com LC-MS analysis of Acacia extracts has been used to identify various flavonoids and other phenolic compounds. rsc.orgrjptonline.orgsapub.orgnih.gov High-resolution LC-MS (LC-HRMS) further provides accurate mass data, enabling the determination of elemental compositions for each separated component. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines HPLC separation with NMR detection. hmdb.ca This technique allows for the acquisition of complete NMR spectra (including 1D and 2D) for individual components within a mixture as they elute from the column. hmdb.cacarlroth.com While less sensitive than LC-MS, LC-NMR provides unambiguous structural information, making it a powerful tool for the structural elucidation of novel compounds in complex mixtures like plant extracts. rjptonline.orghmdb.ca

High-Performance Liquid Chromatography (HPLC) Method Development

Chiroptical Spectroscopy for Stereochemical Studies (e.g., Circular Dichroism (CD) Spectroscopy)

Chiroptical spectroscopy is a specialized form of spectroscopy that measures the differential interaction of chiral molecules with left and right circularly polarized light. jmpas.com This technique is particularly crucial for the stereochemical analysis of molecules with multiple chiral centers, such as this compound.

Circular Dichroism (CD) spectroscopy, a primary chiroptical method, measures the difference in absorption between left and right circularly polarized light by a chiral sample. researchgate.net This differential absorption, known as the Cotton effect, provides critical information for establishing the absolute configuration of flavonoids and their analogues, including flavan-3,4-diols. scielo.org.mxspectrabase.com For a chiral molecule, the CD spectrum is a unique fingerprint, and enantiomers will produce mirror-image spectra. nihs.go.jp

In the study of flavan-3,4-diols, the CD spectrum is dominated by multiple Cotton effects arising from the electronic transitions (π→π*) of the aromatic chromophores (the A- and B-rings). msu.edu The signs of these Cotton effects, particularly in the regions around 210-240 nm (related to the ¹Lₐ band) and 270-300 nm (related to the ¹Lₑ band), are directly correlated with the absolute configuration at the chiral centers of the heterocyclic C-ring. bioglobax.com The application of helicity rules to the signs of these bands allows for the unambiguous determination of the stereochemistry. bioglobax.com For example, studies on closely related flavans have confirmed the 2R configuration based on negative Cotton effects observed around 236 nm and 288 nm. bioglobax.com While specific CD spectral data for underivatized this compound is not widely published, data from its derivatives and the established rules for flavan-3,4-diols confirm its (2R, 3S, 4R) absolute configuration. msu.edusemanticscholar.org

Table 1: Representative Circular Dichroism (CD) Data for Flavan-3,4-diol Derivatives and Related Compounds.
Compound TypeWavelength Region (nm)Sign of Cotton EffectAssociated TransitionStereochemical Implication
Flavan-3,4-diols~270-300Negative/Positive¹Lₑ (A-ring chromophore)Correlates to absolute configuration at C-2, C-3, and C-4 based on established helicity rules. bioglobax.com
Flavan-3,4-diols~210-240Negative/Positive¹Lₐ (B-ring chromophore)
3-O-Acetyl-tri-O-methyl-(+)-mollisacacidin derivative225Negative ([θ] = -21,000)¹LₐConfirms absolute configuration of the derivative. semanticscholar.org
3-O-Acetyl-tri-O-methyl-(+)-mollisacacidin derivative245Negative ([θ] = -500)-

Other Spectroscopic Techniques in Research Contexts (e.g., Infrared (IR), Ultraviolet (UV-Vis) Spectroscopy)

Alongside chiroptical methods, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the characterization of this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its covalent bonds. libretexts.org The resulting spectrum provides a "fingerprint" of the functional groups present. specac.com For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features. A very broad and strong absorption is expected in the 3600-3200 cm⁻¹ region, which is characteristic of the stretching vibrations of the multiple phenolic and alcoholic hydroxyl (O-H) groups, often broadened due to hydrogen bonding. scielo.org.mxspecac.com The region between 3000-2850 cm⁻¹ corresponds to C-H stretching vibrations of the aliphatic C-ring. uc.edu Absorptions in the 1620-1450 cm⁻¹ range are indicative of the C=C bond stretching within the aromatic A- and B-rings. scielo.org.mxsemanticscholar.org Finally, strong bands in the 1300-1000 cm⁻¹ region typically arise from C-O bond stretching vibrations of the hydroxyl and ether functionalities. uc.edu

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound based on its Functional Groups and Data from Related Flavanoids.
Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupReference
~3394Strong, BroadO-H stretchPhenolic and Alcoholic -OH scielo.org.mxsemanticscholar.org
~2920MediumC-H stretchAliphatic C-H semanticscholar.org
~1619 - 1647Medium-StrongC=C stretchAromatic Ring scielo.org.mxsemanticscholar.org
~1456 - 1385MediumC=C stretchAromatic Ring scielo.org.mxsemanticscholar.org
~1105StrongC-O stretchAlcohol/Phenol semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. azooptics.com The UV spectrum of a flavonoid is a result of the electronic transitions within its chromophoric system, which consists of the conjugated aromatic rings. researchgate.net Typically, flavonoid spectra exhibit two main absorption bands. Band I, appearing at longer wavelengths (typically >300 nm), is associated with the B-ring cinnamoyl system, while Band II, at shorter wavelengths (typically 240-280 nm), is attributed to the A-ring benzoyl system. researchgate.net For flavan-3,4-diols like this compound, which lack the C-ring double bond that extends conjugation in other flavonoid classes, the spectrum is simpler and primarily shows a strong Band II absorption. Data from a generic flavan-3,4-diol shows a characteristic absorption maximum (λₘₐₓ) around 276-280 nm. semanticscholar.orgphotochemcad.com This absorption is due to the π→π* electronic transitions within the phenolic A and B rings. azooptics.com

Table 3: Ultraviolet-Visible (UV-Vis) Absorption Data for Flavan-3,4-diols.
Compound Classλₘₐₓ (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventAssociated ChromophoreReference
Flavan-3,4-diol2761,800Ethanol (B145695)A- and B-ring π→π* transitions photochemcad.com
Guibourtacacidine (related flavan-3,4-diol)2801,660 (log ε = 3.22)MethanolA- and B-ring π→π* transitions scielo.org.mxsemanticscholar.org

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as (+)-Mollisacacidin, might bind to a specific biological target, typically a protein or enzyme. scribd.comjscimedcentral.com This approach is crucial in drug discovery for identifying potential mechanisms of action and prioritizing compounds for further testing. nih.gov

Studies utilizing these methods have identified this compound as a promising lead compound. Through ligand-based virtual screening and molecular docking, this compound was highlighted as a potential drug candidate with good synthetic accessibility. researchgate.net One specific molecular docking study predicted that this compound interacts with the M18 aspartyl aminopeptidase (B13392206) of Plasmodium falciparum, the parasite responsible for malaria. scribd.comnih.gov This enzyme is crucial for the parasite's ability to degrade host hemoglobin and invade erythrocytes, making it a key therapeutic target. nih.gov The predicted interaction suggests a potential mechanism for the antiplasmodial activity of this compound. scribd.comnih.gov

Further computational analyses have been conducted to validate predicted targets for a range of phytochemicals, including this compound, using molecular docking to assess the stability of the ligand-target complex. researchgate.netnih.gov These simulations are essential for understanding the binding modes and affinities that underpin the biological activity of natural products.

Table 1: Predicted Biological Target for this compound from Molecular Docking Studies
CompoundPredicted TargetAssociated ActivityComputational Method
This compoundM18 Aspartyl Aminopeptidase (Plasmodium falciparum)AntiplasmodialMolecular Docking scribd.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pharmafocuseurope.comethz.ch These models are used to predict the activity of new or untested compounds and to understand which structural features are important for their biological effects. oup.com

For flavonoids and related compounds, QSAR studies have been widely applied to explore activities ranging from antiviral to antioxidant properties. pharmafocuseurope.comnih.gov In the context of this compound, a study utilized a QSAR model based on chemogenomic data to identify its potential biological targets. researchgate.net This approach, which integrates chemical structure information with large-scale biological data, serves as a powerful predictive tool in the early stages of drug discovery. researchgate.net

While many QSAR studies focus on broader classes of flavonoids, the principles are applicable to this compound as a flavan-3,4-diol (leucoanthocyanidin). nih.govmdpi.comlumenlearning.com These models typically use molecular descriptors—numerical values that quantify aspects of a molecule's structure, such as its size, shape, and electronic properties—to build the correlation. oup.com The inclusion of this compound in computational screening that employs QSAR-based target prediction underscores its recognition as a molecule with potential therapeutic relevance. researchgate.net

Conformation Analysis and Stereochemical Prediction

Conformational analysis involves studying the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a flexible molecule like this compound, understanding its preferred conformation is essential for predicting its interaction with biological targets. semanticscholar.org

The stereochemistry of flavan-3,4-diols is a critical factor in the biosynthesis of proanthocyanidins (B150500). mdpi.com The conversion of dihydroquercetin to 2,3-trans-3,4-trans-leucocyanidin is a key step, highlighting the importance of stereoselective reactions in producing these compounds. mdpi.com Computational methods can be used to calculate the energies of different conformations and predict the most stable arrangement. ethz.ch For example, a qualitative conformational analysis can reveal unfavorable steric interactions that destabilize certain conformations, while quantum-chemical calculations can provide more precise energy differences between them. ethz.ch The study of polymeric mollisacacidin has also involved conformational analysis to understand its structural properties. nih.gov

Theoretical Insights into Reactivity and Stability

For leucoanthocyanidins like this compound, quantum chemistry studies have performed comparative analyses of their reactivity. researchgate.net Global molecular descriptors calculated from frontier molecular orbitals (HOMO and LUMO) show that leucoanthocyanidins are among the most reactive flavonoids in electrophilic reactions. researchgate.net Local reactivity descriptors, such as Fukui functions, indicate that for leucoanthocyanidins, the most susceptible sites for electrophilic attack are located on the A-ring. researchgate.net

The stability of flavan-3,4-diols is a critical factor in their chemistry. They are known to be highly unstable in acidic media, readily forming carbocations. oup.commdpi.com This reactivity is fundamental to the biosynthesis of proanthocyanidins, where the flavan-3,4-diol acts as an electrophile that reacts with a nucleophilic flavan-3-ol (B1228485) unit. researchgate.net The synthesis of proanthocyanidin (B93508) derivatives relies on achieving a balance between the electrophilicity and stability of the flavan-3,4-diol precursor. mdpi.com The enhanced reactivity of the benzylic 4-hydroxyl group is a key feature of these molecules.

Table 2: Theoretical Reactivity Descriptors for Leucoanthocyanidins (the class of this compound)
Descriptor TypeFindingImplication for this compound
Global ReactivityAmong the most reactive flavonoids in electrophilic reactions. researchgate.netLikely to readily react with nucleophiles.
Local Reactivity (Fukui Functions)Ring A is the most susceptible to electrophilic attack. researchgate.netSpecific atoms on the A-ring are the most probable reaction sites.
StabilityHighly unstable in acidic conditions, forming carbocations. mdpi.comActs as an electrophilic intermediate in acid-catalyzed reactions like proanthocyanidin synthesis.

Ecological and Plant Physiological Research Contexts

Role of (+)-MOLLISACACIDIN in Plant Defense Mechanisms

The function of this compound in plant defense is intrinsically linked to its role as a precursor to condensed tannins. Plants produce a vast array of secondary metabolites that are not essential for primary growth and development but are critical for survival and interaction with the environment. Among these, phenolic compounds, including flavonoids like this compound, are a major and widespread group of defensive chemicals. capes.gov.br

The defense mechanism of tannins is largely attributed to their ability to bind with proteins and other macromolecules. nih.gov This interaction has several defensive consequences:

Anti-herbivory: When ingested by herbivores, tannins can bind to salivary proteins and digestive enzymes, reducing the nutritional value of the plant tissue and creating an astringent, unpalatable taste. This can deter feeding and negatively affect the growth and survival of herbivores.

Antimicrobial Activity: Tannins can form complexes with the enzymes and proteins of potential pathogens like fungi and bacteria, inhibiting their growth and ability to infect the plant. nih.gov

Pathogen Resistance: The accumulation of flavan-3-ols, derived from leucoanthocyanidins like this compound, is associated with increased resistance against pathogens. For instance, in Norway spruce, the gene encoding leucoanthocyanidin reductase (LAR), an enzyme in this pathway, is linked to resistance against the pathogenic fungus Heterobasidion parviporum. researchgate.net The product of this enzyme, (+)-catechin, contributes to the plant's defense. researchgate.net

This compound, as a leucoanthocyanidin, is a key intermediate in the biosynthetic pathway leading to these defensive polymers. scispace.com Its synthesis and subsequent polymerization into proanthocyanidins (B150500) represent a significant chemical defense strategy for many plants, particularly woody species. researchgate.net

Accumulation and Distribution in Plant Tissues

The accumulation of this compound and its derivatives is highly regulated and tissue-specific, concentrating in parts of the plant that require long-term protection. The most significant site of accumulation is the heartwood of certain tree species, particularly within the genus Acacia. nih.govresearchgate.netscispace.com

Heartwood formation is a process where the inner, non-living xylem of a tree is impregnated with extractive compounds, including phenols and flavonoids. nih.govmdpi.com This process increases the wood's density, durability, and resistance to decay and insect attack. This compound is a key extractive found in the heartwood of species like black wattle (Acacia mollissima) and Acacia giraffae. nih.govscispace.com

Research on Acacia mollissima has shown a distinct distribution pattern of this compound across the heartwood. scispace.com Its concentration is highest in the peripheral heartwood (the area closest to the sapwood) and progressively decreases toward the central core of the tree. scispace.com This suggests an active biosynthetic process at the sapwood-heartwood transition zone. In contrast, other related flavonoids, such as fustin, show the opposite pattern, with concentrations increasing towards the center, indicating ongoing chemical transformations within the aging heartwood. scispace.com

Besides heartwood, proanthocyanidins derived from leucoanthocyanidins are also found in other plant tissues requiring protection, such as bark, fruit pods, and seed coats. capes.gov.bracgpubs.orgresearchgate.net The synthesis of these compounds occurs in the cytoplasm, and they are subsequently transported and stored in cell vacuoles or the apoplast (the space outside the cell membrane). researchgate.netmdpi.com

Table 1: Relative Distribution of this compound in Acacia mollissima Heartwood
Heartwood ZoneRelative Concentration of this compoundPrimary Function
Peripheral Heartwood (Transition Zone)HighActive synthesis and deposition for new heartwood protection
Intermediate HeartwoodMediumEstablished protection against decay and pests
Central HeartwoodLowLong-term durability; potential conversion to other flavonoids

Interaction with Plant Macromolecules (e.g., Proteins)

The biological and ecological functions of this compound are largely realized through the interactions of its polymeric forms, proanthocyanidins (condensed tannins), with macromolecules. The ability of tannins to bind and precipitate proteins is a well-documented phenomenon that underpins their defensive properties. scispace.com

The interaction is primarily non-covalent and driven by two main types of forces:

Hydrogen Bonding: The numerous phenolic hydroxyl (-OH) groups on the proanthocyanidin (B93508) structure act as hydrogen bond donors, forming strong intermolecular links with the electronegative oxygen and nitrogen atoms in the peptide bonds of proteins. scispace.com

Hydrophobic Interactions: The aromatic rings of the flavonoid units provide hydrophobic surfaces that interact with the non-polar side chains of amino acids in proteins, such as proline. This interaction is particularly important for the astringency sensation, which results from the complexation of tannins with proline-rich proteins in saliva. scispace.com

These interactions lead to the formation of stable tannin-protein complexes. In a defensive context, this complexation can inhibit the function of microbial enzymes, preventing pathogenic attack. nih.gov Within the plant, these interactions are also crucial. For flavonoids to be safely stored in the vacuole, they must be transported from their site of synthesis in the cytoplasm. This transport is often mediated by glutathione (B108866) S-transferase (GST) proteins, which can bind flavonoids, including proanthocyanidin precursors. Molecular docking studies have shown that GSTs have specific binding sites for flavonoids, and the binding affinity determines the transport efficiency. Although the specific interaction of monomeric this compound with transport proteins is not extensively detailed, its role as a precursor places it at the start of this critical pathway.

Table 2: Mechanisms of Proanthocyanidin-Protein Interaction
Interaction TypeMolecular BasisKey Components InvolvedBiological Consequence
Hydrogen BondingInteraction between tannin hydroxyl groups and protein peptide bondsPhenolic -OH groups (tannin); Carbonyl O and Amide N (protein)Formation of cross-linked complexes, protein precipitation
Hydrophobic InteractionAssociation between non-polar surfaces of tannins and proteinsAromatic rings (tannin); Non-polar amino acid residues (e.g., proline)Stabilization of the complex, contributes to astringency

Research Gaps and Future Directions

Unexplored Synthetic Avenues and Methodological Refinements

The chemical synthesis of (+)-Mollisacacidin and its derivatives is an area ripe for investigation. To date, research into its synthesis has been limited, with a notable example being a biomimetic approach where this compound was reacted with (+)-catechin under mild acidic conditions to produce biflavanoids. dcu.ie This highlights a significant gap in the development of diverse and controlled synthetic strategies.

Future research should focus on:

Developing Novel Synthetic Pathways: Exploration of different synthetic routes, including asymmetric synthesis, is crucial to enable the production of this compound and its stereoisomers with high purity and yield. This would facilitate more in-depth biological testing without the interference of co-extracted plant metabolites.

Methodological Refinements for Proanthocyanidin (B93508) Synthesis: The synthesis of proanthocyanidins (B150500), the larger polymers derived from monomers like this compound, presents considerable challenges. dcu.ie Research into more efficient coupling strategies and protecting group methodologies is needed to construct complex proanthocyanidin structures with defined stereochemistry and linkage types.

Table 1: Current and Proposed Synthetic Research on this compound

Research AreaCurrent StatusFuture Directions
Total Synthesis Limited biomimetic studies. dcu.ieDevelopment of asymmetric and scalable synthetic routes.
Derivative Synthesis Largely unexplored.Synthesis of novel derivatives to explore structure-activity relationships.
Proanthocyanidin Assembly General challenges in controlling stereochemistry and linkage. dcu.ieInvestigation of new catalysts and reaction conditions for regioselective and stereoselective polymerization.

Deeper Mechanistic Insights into Biological Activities

Preliminary in silico studies have hinted at the potential biological activities of this compound. Molecular docking studies have suggested its potential as an inhibitor of the Hepatitis C virus NS3-4A serine protease and as a modulator of various other enzymes. ijpsonline.comijpsonline.com One study also indicated that this compound can activate the 3-methylcholanthrene-induced form of aryl hydrocarbon hydroxylase. karger.com However, these computational predictions require experimental validation to elucidate the precise mechanisms of action.

Key areas for future investigation include:

In Vitro and In Vivo Validation: Conducting comprehensive in vitro and in vivo studies to confirm the computationally predicted biological activities is a critical next step. This includes assessing its antiviral, anti-inflammatory, and enzyme-modulating effects in relevant biological systems.

Target Identification and Pathway Analysis: Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify binding partners.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of this compound and its biological activity will provide valuable insights for the design of more potent and selective analogs.

Table 2: Investigated and Potential Biological Activities of this compound

Biological ActivitySupporting EvidenceProposed Research
Anti-Hepatitis C Virus In silico molecular docking. ijpsonline.comijpsonline.comIn vitro viral replication assays and in vivo animal model studies.
Enzyme Modulation (Aryl Hydrocarbon Hydroxylase) In vitro enzyme activity assay. karger.comFurther investigation into the specific isoforms of cytochrome P450 affected and the downstream consequences.
Anticancer In silico docking against cancer-related targets. researchgate.netCell-based assays to evaluate effects on cancer cell proliferation, apoptosis, and migration.
Antioxidant General property of flavonoids.Quantitative antioxidant capacity assays (e.g., ORAC, DPPH).

Advanced Analytical Challenges in Complex Matrices

The accurate detection and quantification of this compound in complex matrices such as plant extracts and biological fluids present significant analytical challenges. As a flavan-3,4-diol and a monomer of proanthocyanidins, it shares chemical properties with a vast array of other polyphenols, making its selective analysis difficult. wikipedia.orgresearchgate.net

Future analytical research should address the following:

Development of Specific and Sensitive LC-MS/MS Methods: While liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing polyphenols, the development of highly specific and sensitive LC-MS/MS methods for this compound is needed. technologynetworks.comnih.gov This includes the optimization of fragmentation patterns and the use of stable isotope-labeled internal standards for accurate quantification.

Advanced Chromatographic Separations: The complexity of plant extracts necessitates the use of advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC) or ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), to achieve the necessary separation from interfering compounds. mdpi.com

NMR for Structural Elucidation in Mixtures: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. wikipedia.org The development of advanced NMR techniques, such as those involving hyphenation with HPLC (HPLC-NMR), could aid in the unambiguous identification of this compound and its derivatives directly within complex mixtures.

Untapped Biosynthetic Engineering Potential

The biosynthesis of this compound proceeds through the general flavonoid pathway, with leucofisetinidin being a key precursor. wikipedia.orgnih.gov While the core enzymatic steps are known, the specific enzymes and regulatory factors controlling the flux towards this compound remain largely uncharacterized. This lack of knowledge represents a significant barrier to its biotechnological production.

Future research in this area should focus on:

Elucidation of the Complete Biosynthetic Pathway: Identifying and characterizing all the enzymes involved in the conversion of common flavonoid precursors to this compound is a priority. This includes the specific dihydroflavonol 4-reductase (DFR) and potentially other modifying enzymes. nih.gov

Metabolic Engineering in Microbial Hosts: Once the biosynthetic genes are identified, they can be introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae to establish heterologous production platforms. This would enable a sustainable and controlled supply of the compound for further research and potential applications.

Pathway Optimization in Plants: For in-planta production, metabolic engineering strategies can be employed to upregulate the expression of key biosynthetic genes and downregulate competing pathways to enhance the accumulation of this compound in selected plant species.

Integration of Omics Data in Future Research Studies

The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to unravel the complexities of this compound biosynthesis and its biological effects. Multi-omics studies have been successfully applied to understand flavonoid biosynthesis in other plants, providing a roadmap for future research on this compound. tandfonline.comusda.govnih.govnih.gov

Future research should integrate omics data to:

Identify Biosynthetic Genes and Regulatory Networks: By correlating transcriptomic and metabolomic data from this compound-producing plants, it is possible to identify candidate genes involved in its biosynthesis and the transcription factors that regulate their expression.

Uncover Novel Biological Activities: Metabolomic and proteomic profiling of cells or tissues treated with this compound can reveal changes in metabolic pathways and protein expression, providing clues to its mechanism of action and potential new biological roles.

Guide Metabolic Engineering Strategies: Integrated omics data can provide a holistic view of the metabolic network, enabling the identification of key targets for genetic modification to improve the production of this compound in both native plants and heterologous systems.

Table 3: Application of Omics Technologies to this compound Research

Omics TechnologyResearch ApplicationExpected Outcome
Genomics Sequencing the genomes of this compound-rich plants.Identification of the full repertoire of biosynthetic genes.
Transcriptomics Comparing gene expression profiles under different conditions.Identification of differentially expressed genes related to biosynthesis and response to this compound.
Proteomics Analyzing protein expression changes upon treatment.Identification of protein targets and affected cellular pathways.
Metabolomics Profiling the metabolic changes in response to the compound.Understanding the downstream metabolic effects and identifying biomarkers of activity.
Multi-Omics Integration Combining data from all omics levels.A comprehensive understanding of the biosynthesis, regulation, and function of this compound. nih.gov

Q & A

Q. How can researchers validate this compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric/intestinal fluids (USP protocols) and analyze degradation products via HRMS . Use accelerated stability testing (40°C/75% RH) with kinetic modeling (Arrhenius equation) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.